REACTION_CXSMILES
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[Br:1][C:2]1[CH:3]=[C:4]([F:14])[C:5]([C:8](N(OC)C)=[O:9])=[N:6][CH:7]=1.[H-].C([Al+]CC(C)C)C(C)C>C1COCC1>[Br:1][C:2]1[CH:3]=[C:4]([F:14])[C:5]([CH:8]=[O:9])=[N:6][CH:7]=1 |f:1.2|
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Name
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|
Quantity
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0.63 g
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Type
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reactant
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Smiles
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BrC=1C=C(C(=NC1)C(=O)N(C)OC)F
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Name
|
|
Quantity
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12 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Name
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Quantity
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2.8 mL
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Type
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reactant
|
Smiles
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[H-].C(C(C)C)[Al+]CC(C)C
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Name
|
|
Quantity
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0.85 mL
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Type
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reactant
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Smiles
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[H-].C(C(C)C)[Al+]CC(C)C
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Control Type
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UNSPECIFIED
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Setpoint
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16 °C
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Type
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CUSTOM
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Details
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the reaction mixture stirred below 50° C. for 2 h
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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Rochelles salt solution (sat. aq.) was added
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Type
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EXTRACTION
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Details
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the aqueous phase extracted with EtOAc
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organics were dried (MgSO4)
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
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Type
|
CUSTOM
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Details
|
The residue was purified by column chromatography
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Type
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WASH
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Details
|
eluting with 10-70% EtOAc in isohexanes
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Reaction Time |
2 h |
Name
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|
Type
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product
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Smiles
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BrC=1C=C(C(=NC1)C=O)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |